



Application Notes and Protocols for 15(S)-Fluprostenol in Cell Culture

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Compound of Interest		
Compound Name:	15(S)-Fluprostenol	
Cat. No.:	B1660220	Get Quote

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Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and an isomer of the potent prostaglandin F (FP) receptor agonist, fluprostenol.[1] It is the potential active metabolite of **15(S)-fluprostenol** isopropyl ester.[1][2] As an FP receptor agonist, **15(S)-Fluprostenol** is expected to modulate various cellular processes, although it is reported to have lower potency than its 15(R) epimer, fluprostenol.[1][2] FP receptor activation typically initiates the Gq protein signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. These notes provide a comprehensive guide for the utilization of **15(S)-Fluprostenol** in cell culture experiments, including its mechanism of action, and detailed protocols for assessing its effects on cell proliferation and apoptosis.

Data Presentation: Quantitative Effects of FP Receptor Agonists

The following table summarizes the effective concentrations of fluprostenol, the more potent (15R)-isomer of **15(S)-Fluprostenol**, in various in vitro systems. Researchers should consider that **15(S)-Fluprostenol** is expected to be less potent, and therefore, higher concentrations may be required to achieve similar effects. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental setup.

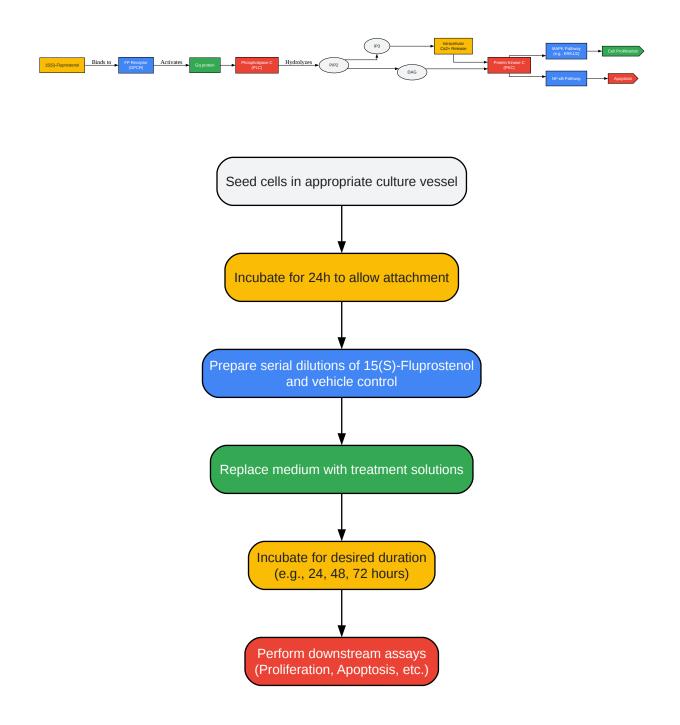


Compound	Cell Type	Assay	Effective Concentration	Observed Effect
Fluprostenol	Rat Adipose Precursor Cells	Adipose Differentiation	IC50: 3-10 x 10 ⁻¹¹ M	Inhibition of differentiation[3]
Fluprostenol Isopropyl Ester	HEK293 cells expressing human FP receptor	Phosphoinositide Turnover	EC50: 40.2 nM	Agonist activity[4]
Fluprostenol	Human and Rat FP Receptors	Radioligand Binding Assay	IC50: 3.5 nM (human), 7.5 nM (rat)	Inhibition of PGF2α binding

Signaling Pathway of 15(S)-Fluprostenol

15(S)-Fluprostenol exerts its biological effects through the activation of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by FP receptor activation is the Gq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC). Downstream of this primary pathway, other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2) and the NF-κB pathway, can be activated, ultimately influencing cellular processes such as proliferation and apoptosis.





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